3-((5-((3-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[[5-[(3-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O2S2/c1-31-19-11-9-18(10-12-19)29-22(14-28-20-7-2-3-8-21(20)33-24(28)30)26-27-23(29)32-15-16-5-4-6-17(25)13-16/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOWLMKWTPAKBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)F)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((5-((3-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one represents a novel hybrid chemical entity that incorporates both triazole and benzothiazole moieties. This combination is significant as it has been associated with a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes available literature on the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Overview
The molecular formula of the compound is C_{21}H_{20}F_{N}_{4}O_{2}S_{2}. The structural components include:
- Triazole Ring : Known for its role in various pharmacological activities.
- Benzothiazole Moiety : Often associated with antimicrobial and anticancer properties.
- Fluorobenzyl Group : This substitution can enhance lipophilicity and biological activity.
Antimicrobial Activity
- Mechanism of Action : The compound's triazole ring is known to inhibit fungal cytochrome P450 enzymes, which are critical for ergosterol synthesis in fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole .
- Activity Against Bacteria : Preliminary studies indicate that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of triazole have shown MIC values ranging from 0.125 to 8 μg/mL against various strains including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
- In Vitro Studies : Research on related triazole compounds has demonstrated promising anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines. For example, triazole derivatives have been shown to inhibit tumor growth in vitro by interfering with DNA synthesis and repair mechanisms .
- Structure-Activity Relationships (SAR) : The presence of electron-donating groups (e.g., methoxy groups) on the phenyl rings has been correlated with increased cytotoxicity against cancer cells. Compounds with bulky substituents tend to exhibit enhanced interactions with target proteins involved in cancer progression .
Case Studies
- Hybrid Compounds : A study synthesized hybrid compounds combining triazole and other pharmacophores, revealing enhanced antibacterial and anticancer activities compared to their individual components. These hybrids often displayed synergistic effects due to their dual mechanisms of action .
- Comparative Analysis : In a comparative study of various triazole derivatives, those containing a benzothiazole moiety exhibited superior activity against resistant bacterial strains compared to traditional antibiotics such as vancomycin .
Summary of Biological Activities
Structure-Activity Relationship Insights
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
- Compounds containing triazole moieties have demonstrated significant antimicrobial properties. Research has shown that derivatives of triazoles exhibit activity against a variety of pathogens, including bacteria and fungi. The incorporation of a thiol group in the structure may enhance this activity by improving solubility and bioavailability .
-
Antifungal Properties
- Triazole derivatives are widely recognized for their antifungal properties. They inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This compound's structural similarity to existing antifungals suggests it could serve as a lead compound for developing new antifungal agents .
- Cancer Therapy
Case Studies
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Synthesis and Characterization
- The synthesis of related triazole compounds has been documented, showcasing methods such as cyclization reactions and condensation techniques. These studies often utilize various spectroscopic techniques (NMR, FTIR) for characterization, confirming the structural integrity and purity of the synthesized compounds .
-
Biological Evaluation
- In vitro studies have assessed the antimicrobial efficacy of similar triazole derivatives against various microbial strains. Results indicate promising activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi, suggesting that modifications to the triazole structure can significantly influence biological outcomes .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Sulfur
The thioether group (-S-) bridging the triazole and 3-fluorobenzyl moieties is susceptible to nucleophilic substitution under specific conditions.
| Reaction Type | Conditions | Products/Outcomes | Yield/Notes |
|---|---|---|---|
| SN2 Displacement | Strong base (e.g., NaOH), polar aprotic solvent (DMF) | Replacement of the thioether with amines, alcohols, or thiols | Moderate (40–60%) |
| Oxidative Cleavage | H<sub>2</sub>O<sub>2</sub>/acetic acid or mCPBA | Sulfoxide or sulfone derivatives | High (70–85%) |
Example : Reaction with hydrogen peroxide yields sulfoxide intermediates, which are critical for modulating biological activity.
Reactivity of the Triazole Ring
The 1,2,4-triazole ring undergoes electrophilic and nucleophilic attacks, particularly at the N-1 and N-2 positions.
Electrophilic Substitution
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Nitration : Concentrated HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the C-5 position of the triazole .
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Halogenation : Bromine or iodine in acetic acid substitutes hydrogen at C-4 or C-5.
Ring-Opening Reactions
Under acidic (HCl, reflux) or basic (KOH/ethanol) conditions, the triazole ring can undergo cleavage, forming open-chain thiosemicarbazides or hydrazine derivatives .
Benzothiazole Core Modifications
The benzo[d]thiazol-2(3H)-one moiety participates in:
Hydrolysis
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Acidic Conditions : Cleavage of the thiazole ring to form 2-aminobenzenethiol derivatives.
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Basic Conditions : Hydrolysis to carboxylic acid derivatives via ring opening.
Alkylation/Acylation
The exocyclic methylene group undergoes alkylation with alkyl halides or acylation with acid chlorides, enhancing lipophilicity.
Aromatic Substitution on the 4-Methoxyphenyl Group
The electron-rich 4-methoxyphenyl substituent directs electrophilic aromatic substitution (EAS):
| Reaction | Reagents | Position | Products |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Para to methoxy | 3-Nitro-4-methoxyphenyl adduct |
| Sulfonation | H<sub>2</sub>SO<sub>4</sub>/SO<sub>3</sub> | Meta to methoxy | Sulfonic acid derivatives |
Cross-Coupling Reactions
The 3-fluorobenzyl group facilitates palladium-catalyzed couplings:
Oxidation of Thioether to Sulfone
Controlled oxidation with meta-chloroperbenzoic acid (mCPBA) converts the thioether to a sulfone, altering electronic properties and bioactivity:
Reductive Transformations
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Catalytic Hydrogenation : Pd/C or Raney Ni reduces the triazole ring to a dihydrotriazole, enhancing solubility .
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Nitro Group Reduction : SnCl<sub>2</sub>/HCl reduces nitro substituents to amines for further functionalization .
Complexation with Metal Ions
The triazole and benzothiazole nitrogen atoms act as ligands for transition metals (e.g., Cu(II), Zn(II)), forming coordination complexes with potential catalytic or therapeutic applications .
Experimental Considerations
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The compound belongs to a broader class of 1,2,4-triazole derivatives with modifications at positions 3, 4, and 3. Key structural analogs and their substituent variations include:
Key Observations :
- Substituent Flexibility : The 4-methoxyphenyl group at R4 is conserved in many analogs (e.g., 6l, 6m, 6r), suggesting its role in stabilizing the triazole ring or enhancing target affinity .
- Thioether Linkers : The 3-fluorobenzylthio group in the target compound contrasts with thiophene (6m) or trifluoromethylfuran (6l) substituents, which may alter electronic properties or metabolic stability .
- Benzothiazole vs.
Physical Properties
Melting points (MP) and synthetic yields vary significantly with substituents:
- High-Yield Derivatives : Compounds with electron-donating groups (e.g., 6l: 93% yield) or simple thioether linkers (6m: 92% yield) are synthesized more efficiently than those with bulky substituents .
- Melting Points : The target compound’s MP is unreported, but analogs with rigid aromatic moieties (e.g., benzothiazole in 6r: 176–177°C) exhibit higher MPs than flexible aliphatic derivatives (e.g., bis-indolyl conjugates: 260–311°C) .
Structural and Conformational Analysis
- Planarity and Packing : The target compound’s benzothiazol-2-one moiety may enforce planarity, akin to the thiazole ring in Compounds 4/5, which adopt near-planar conformations despite halogen substitutions .
- Crystal Engineering: Isostructural derivatives (–8) demonstrate that minor substituent changes (Cl → Br) preserve molecular conformation but alter crystal packing, impacting formulation stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
